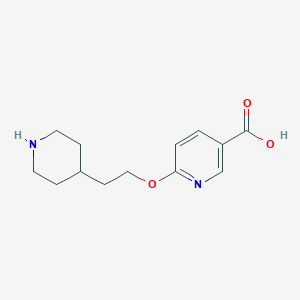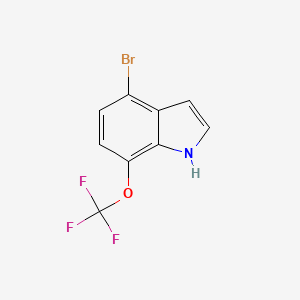![molecular formula C11H7F3N2O2 B1407621 1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole CAS No. 1795460-19-3](/img/structure/B1407621.png)
1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole
Vue d'ensemble
Description
1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole is a compound that belongs to the class of heterocyclic aromatic organic compounds It features a pyrrole ring substituted with a nitro group and a trifluoromethyl group on the phenyl ring
Méthodes De Préparation
The synthesis of 1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitro-5-(trifluoromethyl)benzaldehyde and pyrrole.
Condensation Reaction: The key step involves a condensation reaction between 2-nitro-5-(trifluoromethyl)benzaldehyde and pyrrole in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions.
Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Electrophilic Aromatic Substitution: The pyrrole ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, to introduce additional substituents.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole has a wide range of scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds with potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory agents.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors, conductive polymers, and liquid crystals.
Agrochemicals: It is employed in the synthesis of agrochemical agents, such as herbicides and insecticides, due to its ability to interact with specific biological targets in pests and weeds.
Biological Research: The compound is used as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and other biological processes.
Mécanisme D'action
The mechanism of action of 1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The nitro and trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole can be compared with other similar compounds, such as:
1-[2-Nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole: This compound has a similar structure but with the trifluoromethyl group in a different position on the phenyl ring. The positional isomerism can lead to differences in chemical reactivity and biological activity.
1-[2-Nitro-5-(trifluoromethyl)phenyl]-2H-pyrrole: This compound features a different substitution pattern on the pyrrole ring, which can affect its electronic properties and interactions with biological targets.
1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-indole: This compound contains an indole ring instead of a pyrrole ring, which can result in distinct pharmacological properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and trifluoromethyl groups, which confer unique chemical and biological properties.
Propriétés
IUPAC Name |
1-[2-nitro-5-(trifluoromethyl)phenyl]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)8-3-4-9(16(17)18)10(7-8)15-5-1-2-6-15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOPVSLUOJEEBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC(=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1407539.png)
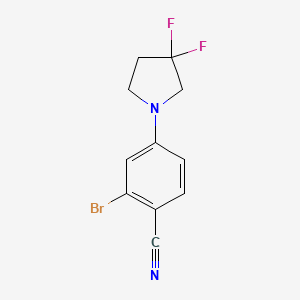
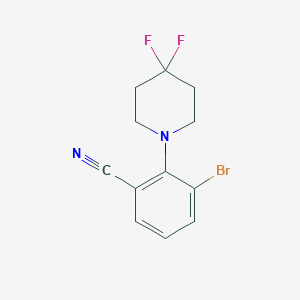
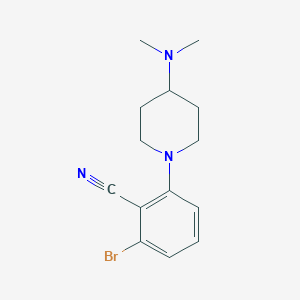

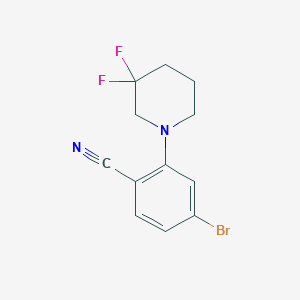
![Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1407552.png)
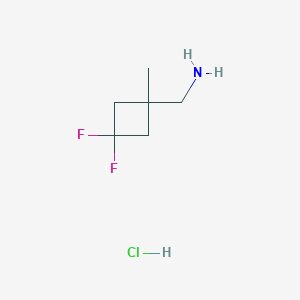
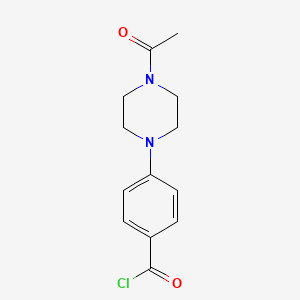

![3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride](/img/structure/B1407556.png)

